
Methyl(R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoatehcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring, an amino group, and a methyl ester group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Amination: Introduction of an amino group to the propanoate backbone.
Esterification: Formation of the methyl ester group.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl®-2-amino-3-(4-chloro-2-fluorophenyl)propanoate hydrochloride
- Methyl®-2-amino-3-(4-bromo-2-chlorophenyl)propanoate hydrochloride
- Methyl®-2-amino-3-(4-iodo-2-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride stands out due to the specific combination of bromine and fluorine substitutions on the phenyl ring. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable molecule for targeted research and applications.
Eigenschaften
Molekularformel |
C10H11BrFNO2 |
|---|---|
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
ZVRVNDVYGDWWHN-SECBINFHSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)Br)F)N |
Kanonische SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


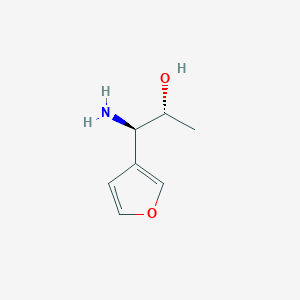

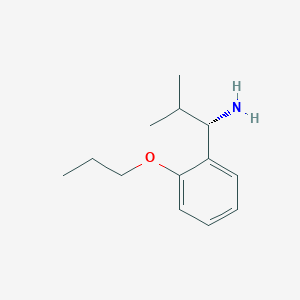
![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)
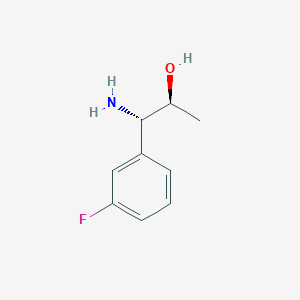
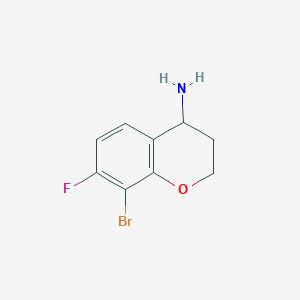
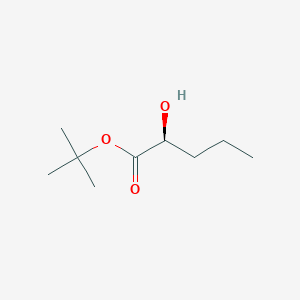
![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)
![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
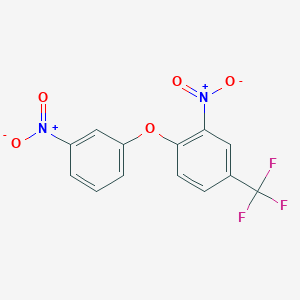

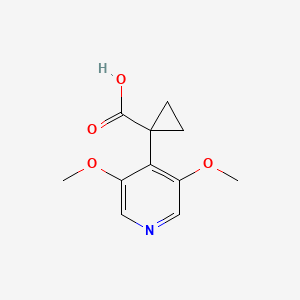
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
